2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(2-benzylsulfanylethyl)acetamide
Overview
Description
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(2-benzylsulfanylethyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a nitroanilino group, and a benzylsulfanylethyl group attached to an acetamide backbone. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(2-benzylsulfanylethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Nitration: The nitration of aniline to form 4-nitroaniline.
Sulfonylation: The reaction of 4-nitroaniline with benzenesulfonyl chloride to form N-(benzenesulfonyl)-4-nitroaniline.
Acylation: The acylation of N-(benzenesulfonyl)-4-nitroaniline with 2-benzylsulfanylethyl acetamide to form the final product.
Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance efficiency and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(2-benzylsulfanylethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine derivative.
Scientific Research Applications
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(2-benzylsulfanylethyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(2-benzylsulfanylethyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites on proteins, modulating their activity and leading to various biological effects. The nitro group, in particular, can undergo reduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzenesulfonyl chloride: Shares the nitro and sulfonyl functional groups but lacks the acetamide and benzylsulfanylethyl groups.
4-Nitroaniline: Contains the nitroanilino group but lacks the sulfonyl and acetamide groups.
Benzenesulfonyl chloride: Contains the sulfonyl group but lacks the nitroanilino and acetamide groups.
Uniqueness
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(2-benzylsulfanylethyl)acetamide is unique due to its combination of functional groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(2-benzylsulfanylethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S2/c27-23(24-15-16-32-18-19-7-3-1-4-8-19)17-25(20-11-13-21(14-12-20)26(28)29)33(30,31)22-9-5-2-6-10-22/h1-14H,15-18H2,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWXBIOLPLBMFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCCNC(=O)CN(C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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